5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c24-17(13-9-14(25-22-13)12-5-2-1-3-6-12)21-15-10-16(19-11-18-15)23-8-4-7-20-23/h1-11H,(H,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZRAWWUQQVLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrazole ring, followed by the construction of the pyrimidine and isoxazole rings. The final step usually involves the coupling of these rings to form the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve large-scale production with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against pyrazole- and pyrimidine-containing derivatives reported in the literature. Below is a comparative analysis based on substituent effects, biological activity, and molecular properties.
Structural Analogues from the Molecules 2014 Study
The Molecules (2014) study synthesized a series of dihydro-pyrazole-carboximidamide derivatives (compounds 1–11) with varying aryl substituents . While these compounds lack the oxazole-pyrimidine backbone of the target molecule, they share key pharmacophoric elements, such as:
- Aromatic substituents influencing lipophilicity and binding interactions.
- Heterocyclic cores enabling hydrogen bonding or π-π stacking.
Key Structural Differences:
| Feature | Target Compound | Molecules 2014 Analogs (e.g., compounds 1–11) |
|---|---|---|
| Core scaffold | Oxazole-pyrimidine-pyrazole hybrid | Dihydro-pyrazole-carboximidamide |
| Substituent diversity | Fixed phenyl and pyrazole groups | Variable substituents (e.g., methoxy, chloro, bromo) |
| Bioactivity focus | Kinase inhibition (hypothesized) | Anticancer, antimicrobial |
Substituent Effects on Activity
- Electron-withdrawing groups (EWGs): Compounds with para-chloro (compound 3) or nitro (compound 9) substituents in the Molecules study exhibited enhanced cytotoxicity against cancer cell lines compared to electron-donating groups (e.g., methoxy in compound 1) . This suggests that EWGs may improve target engagement, a trend that could extend to the target compound if similar substituents are introduced.
- Ortho-substituents: Bromo or methoxy groups at the ortho position (compounds 4, 5) reduced solubility but increased metabolic stability .
Pharmacokinetic and Physicochemical Properties
| Parameter | Target Compound | Molecules 2014 Analogs (Avg.) |
|---|---|---|
| Molecular weight | ~380 g/mol (estimated) | 280–350 g/mol |
| LogP (lipophilicity) | ~3.5 (predicted) | 2.8–4.1 |
| Hydrogen bond acceptors | 7 | 4–5 |
The higher hydrogen bond capacity of the target compound may improve target binding but reduce blood-brain barrier permeability compared to simpler dihydro-pyrazole analogs.
Research Findings and Limitations
- Target compound: No direct biological data are available in the provided evidence.
- Molecules 2014 analogs: Demonstrated IC₅₀ values of 5–20 µM against HeLa and MCF-7 cancer cells, with para-chloro derivatives (compound 3) being most potent .
Critical Knowledge Gaps:
- The impact of the oxazole-pyrimidine core on selectivity (e.g., kinase vs. off-target effects).
- Comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
Biological Activity
5-Phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is a compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of phenyl, pyrimidine, pyrazole, and oxazole moieties, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that derivatives of pyrazole, including the compound , display potent antitumor properties. Specifically, they have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways:
- BRAF(V600E) Inhibition: The compound has been reported to inhibit BRAF(V600E), a common mutation in melanoma and other cancers, demonstrating its potential as an anticancer agent .
- EGFR and Aurora-A Kinase: It also exhibits inhibitory effects on EGFR and Aurora-A kinase, which are critical targets in cancer therapy .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), contributing to its therapeutic potential in inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various pathogens. Studies have indicated that it can disrupt bacterial membranes, leading to cell lysis .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Kinases: By targeting kinases involved in cell proliferation and survival.
- Modulation of Inflammatory Pathways: Reducing the expression of inflammatory markers.
- Disruption of Microbial Cell Integrity: Leading to increased susceptibility of bacteria to host defenses.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that it significantly reduced cell viability in a dose-dependent manner and enhanced the effects of doxorubicin when used in combination therapy .
Study 2: Anti-inflammatory Activity
In a model of endotoxin-induced inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory cytokines compared to control groups. This suggests its potential use in treating inflammatory diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
